molecular formula C24H30N2O6S B3938345 Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3938345
M. Wt: 474.6 g/mol
InChI Key: HHRBFGYCWRDVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a molecular formula of C21H24N2O6S This compound is characterized by the presence of a benzoate ester, a carbamothioyl group, and a triethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propyl 4-aminobenzoate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Propyl 4-({[(3,4,5-trihydroxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the triethoxyphenyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

propyl 4-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-5-13-32-23(28)16-9-11-18(12-10-16)25-24(33)26-22(27)17-14-19(29-6-2)21(31-8-4)20(15-17)30-7-3/h9-12,14-15H,5-8,13H2,1-4H3,(H2,25,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRBFGYCWRDVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.